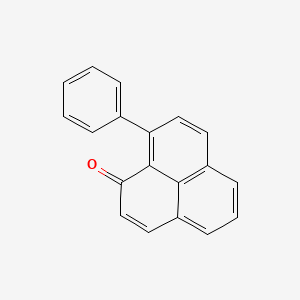![molecular formula C7H9F6NOSi B14078683 Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- CAS No. 41309-98-2](/img/structure/B14078683.png)
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is a specialized organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- typically involves the introduction of trifluoromethyl and trimethylsilyl groups into a nitrile framework. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the trifluoromethyl group.
Silylation reactions: Employing trimethylsilyl chloride or similar reagents to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- exerts its effects would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the steric effects of the trimethylsilyl group. These factors can affect its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-: Lacks the trimethylsilyl group.
Propanenitrile, 2-(trimethylsilyl)-: Lacks the trifluoromethyl groups.
Uniqueness
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Propriétés
Numéro CAS |
41309-98-2 |
|---|---|
Formule moléculaire |
C7H9F6NOSi |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-(trifluoromethyl)-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C7H9F6NOSi/c1-16(2,3)15-5(4-14,6(8,9)10)7(11,12)13/h1-3H3 |
Clé InChI |
YAUNSYMFKQQFGH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#N)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
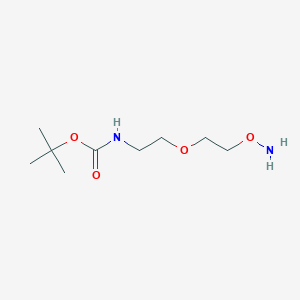
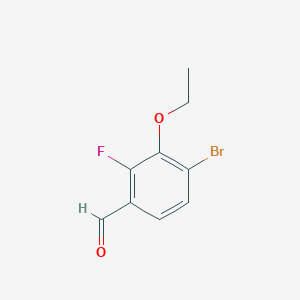
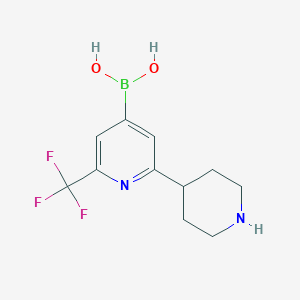
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
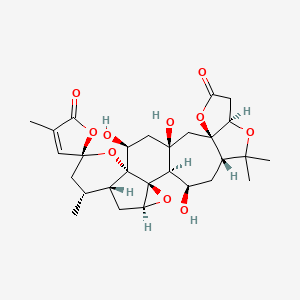
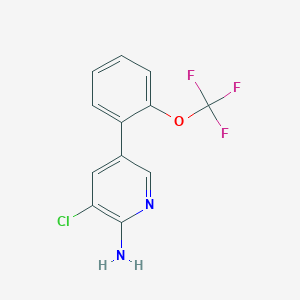
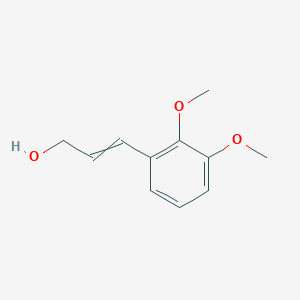
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)
